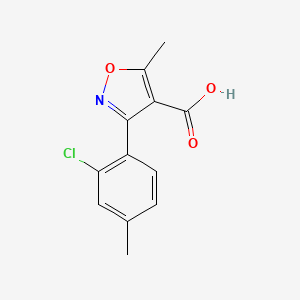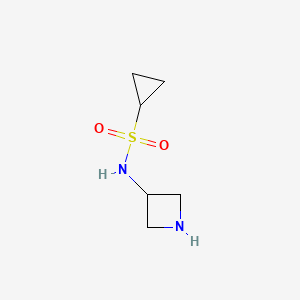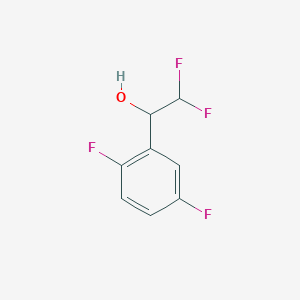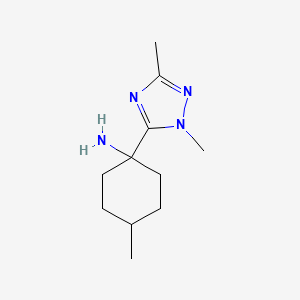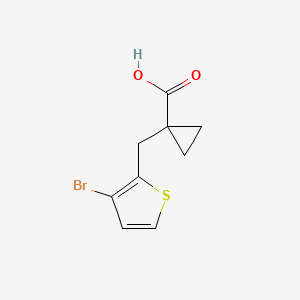
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromothiophene group attached to a cyclopropane ring via a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromothiophene with cyclopropylmethyl bromide in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are employed.
Major Products:
Substitution: Products include iodothiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include cyclopropylmethanol derivatives.
Scientific Research Applications
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall stability of the compound-target complex.
Comparison with Similar Compounds
- 1-((3-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Fluorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Methylthiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
Properties
Molecular Formula |
C9H9BrO2S |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-1-4-13-7(6)5-9(2-3-9)8(11)12/h1,4H,2-3,5H2,(H,11,12) |
InChI Key |
AUFPGLKPBOENKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CS2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







